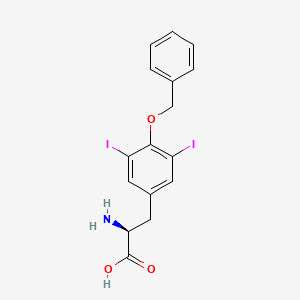

O-Benzyl-3,5-diiodo-L-tyrosine

Description

Historical Context and Evolution of Substituted L-Tyrosine Derivatives in Scholarly Inquiry

The scientific journey into substituted L-tyrosine derivatives began with the study of naturally occurring iodinated tyrosines. In the early 20th century, 3,5-diiodo-L-tyrosine was identified as a key precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), within the thyroid gland. nih.govwikipedia.orgebi.ac.ukebi.ac.uk This discovery spurred interest in how halogenation affects the biological function of amino acids. mdpi.com

As synthetic organic chemistry advanced, researchers developed methods to create a wide array of L-tyrosine analogues with various substituents beyond just iodine, including fluorine, chlorine, and bromine. nih.govresearchgate.net The goal was to systematically alter the properties of tyrosine—such as the acidity of the hydroxyl group and its redox potential—to probe the mechanisms of enzymes and receptors. nih.gov The development of protecting group strategies, a cornerstone of modern peptide chemistry, was crucial in this evolution. researchgate.netug.edu.pl Protecting the reactive side chains of amino acids, such as the hydroxyl group of tyrosine with a benzyl (B1604629) ether, allows for the stepwise and controlled assembly of complex peptide chains without undesirable side reactions. acs.orgpeptide.com This historical progression from studying natural derivatives to designing complex synthetic building blocks set the stage for the utility of compounds like O-Benzyl-3,5-diiodo-L-tyrosine.

Significance of this compound as a Modified Amino Acid Building Block

The primary significance of this compound lies in its function as a specialized building block for solid-phase peptide synthesis (SPPS) and other synthetic methodologies. In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid resin. To ensure the correct sequence and prevent branching, the reactive side chains of the amino acids must be temporarily masked with protecting groups.

The O-benzyl group on the tyrosine hydroxyl function serves this purpose effectively. It is stable under the conditions required to remove the temporary α-amino protecting groups (like Fmoc or Boc) during each cycle of peptide elongation. researchgate.netpeptide.com At the end of the synthesis, the benzyl group can be cleaved under specific conditions, often using strong acids or catalytic hydrogenation, to reveal the natural tyrosine structure within the final peptide. organic-chemistry.org

The di-iodo substitution on the aromatic ring adds another layer of functionality. These iodine atoms can serve several purposes:

Modulating Biological Activity : Halogenation can significantly enhance or alter the interaction of a peptide with its biological target. mdpi.com

Probing Molecular Interactions : The heavy iodine atoms can be used as probes in biophysical studies, for example, in X-ray crystallography to help solve protein structures.

Precursor for Further Modification : The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of other chemical moieties to the tyrosine ring, further diversifying the molecular architecture. researchgate.net

A structurally similar compound, Boc-O-benzyl-3,5-dibromo-L-tyrosine, is noted for its utility as a key building block in peptide synthesis for creating complex molecules for drug development. chemimpex.com This highlights the established role of such halogenated and protected tyrosine derivatives in constructing novel peptides and pharmaceuticals.

Conceptual Frameworks for Leveraging Halogenated and O-Protected Tyrosine Analogues in Research

The use of halogenated and O-protected tyrosine analogues like this compound is based on well-established conceptual frameworks in medicinal chemistry and chemical biology.

Leveraging Halogenation: The introduction of halogens (F, Cl, Br, I) to a molecule is a common strategy in drug design. mdpi.com Halogens can alter a molecule's size, conformation, lipophilicity, and electronic properties. In the case of tyrosine, halogenating the phenyl ring at the 3 and 5 positions has several predictable effects:

Acidity (pKa) Modification : The electron-withdrawing nature of iodine atoms lowers the pKa of the phenolic hydroxyl group, making it more acidic. Systematic studies on tyrosine analogues have shown that such substitutions can lead to a decrease in pKa. nih.gov

Redox Potential Alteration : The oxidation potential of the phenol (B47542) ring is increased, which can be important when studying electron transfer processes in proteins. nih.gov

Enhanced Binding Interactions : Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket, which can increase the affinity and specificity of a drug candidate.

Leveraging O-Protection: Protecting group chemistry is fundamental to the synthesis of complex organic molecules, especially biopolymers like peptides. researchgate.net The hydroxyl group of tyrosine is nucleophilic and moderately acidic, making it reactive under many conditions used in peptide synthesis.

Preventing Side Reactions : O-protection, commonly with a benzyl group in the Boc/Bn solid-phase synthesis strategy, prevents acylation or other modifications of the hydroxyl group during peptide coupling steps. peptide.com

Enabling Orthogonal Strategies : The choice of protecting group is critical. The benzyl group is part of the "Boc/Bn" strategy, where the N-terminal Boc group is removed with mild acid, while the benzyl side-chain protection is stable until the final cleavage step with a stronger acid. researchgate.net This orthogonality ensures that the side-chain protection remains intact throughout the synthesis. The benzyl protection strategy is a simple but powerful tool for enhancing selectivity in biocatalytic processes as well. acs.org

Emerging Research Frontiers and Unaddressed Questions Pertaining to this compound

While this compound is primarily a synthetic intermediate, the broader class of halogenated tyrosine derivatives is at the forefront of several research areas.

Emerging Frontiers:

Antiviral and Neuroprotective Agents : Halogenated compounds derived from L-tyrosine have been investigated for their biological activities. Studies have shown that certain halogenated tyrosines and tyramines exhibit antiviral activity, for instance against SARS-CoV-2, by potentially inhibiting viral replication steps. mdpi.com Furthermore, halogenated derivatives like 3,5-diiodo-L-tyrosine and 3,5-dibromo-L-tyrosine have demonstrated neuroprotective effects in models of brain ischemia by modulating glutamatergic synaptic transmission. nih.gov The synthesis of novel peptides incorporating this compound could lead to new therapeutic leads in these areas.

Thyroid Hormone Synthesis and Metabolism : The foundational role of diiodotyrosine in thyroid hormone synthesis continues to be an active area of research. wikipedia.org Synthetic peptides containing diiodotyrosine are used as model systems to study the enzymatic coupling reaction catalyzed by thyroid peroxidase that forms thyroxine. pnas.orgresearchgate.net The use of precisely modified building blocks could help elucidate the structural requirements for this crucial biological process. oup.com

Biocatalytic Synthesis : While chemical synthesis is the standard, there is growing interest in enzymatic methods for producing non-natural amino acids. Engineered enzymes, such as tyrosine phenol-lyase, are being developed to synthesize various L-tyrosine derivatives in a more environmentally friendly manner. researchgate.netfigshare.com Future work may focus on developing biocatalysts that can directly produce complex derivatives like di-iodinated tyrosines.

Unaddressed Questions:

What is the full spectrum of biological targets for peptides containing 3,5-diiodo-L-tyrosine, and can this moiety be used to design highly selective inhibitors or modulators?

Can the specific properties of this compound be exploited in material science, for example, in the creation of self-assembling peptides with unique structural or electronic properties?

Could more efficient and regioselective methods for the halogenation of tyrosine and its derivatives be developed, potentially bypassing the need for multi-step protection and deprotection schemes? researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,5-diiodo-4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15I2NO3/c17-12-6-11(8-14(19)16(20)21)7-13(18)15(12)22-9-10-4-2-1-3-5-10/h1-7,14H,8-9,19H2,(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBIOIFTGGTKPS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15I2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70816796 | |

| Record name | O-Benzyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70816796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61505-37-1 | |

| Record name | O-Benzyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70816796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Structural Elucidation and Conformational Analysis of O Benzyl 3,5 Diiodo L Tyrosine

Solid-State Structural Determination by X-ray Crystallography

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing of O-Benzyl-3,5-diiodo-L-tyrosine is expected to be governed by a network of non-covalent interactions. Key among these are hydrogen bonds and, notably, halogen bonds. The amino acid backbone, with its carboxylic acid and amine groups, is a prime candidate for forming robust hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can serve as an acceptor, leading to the formation of chains or more complex networks within the crystal lattice.

Furthermore, van der Waals forces and π-π stacking interactions between the aromatic rings (both the diiodophenyl and the benzyl (B1604629) groups) would also contribute to the stabilization of the crystal structure. The interplay of these various intermolecular forces would ultimately define the unit cell parameters and the spatial arrangement of the molecules in the crystalline state.

Influence of Benzyl and Diiodo Substituents on Molecular Conformation in the Crystalline State

The conformational flexibility of this compound is primarily associated with the rotation around several single bonds. In the crystalline state, the molecule is locked into a specific, low-energy conformation. The bulky benzyl and diiodo substituents exert significant steric and electronic influences on this preferred conformation.

The large iodine atoms at the 3 and 5 positions of the tyrosine ring will sterically hinder the rotation of the Cα-Cβ and Cβ-Cγ bonds, thereby restricting the conformational freedom of the side chain. Electronically, the electron-withdrawing nature of the iodine atoms can influence the charge distribution within the phenyl ring.

The O-benzyl group introduces an additional aromatic ring and an ether linkage. The orientation of this benzyl group relative to the diiodophenyl ring is a key conformational feature. In the solid state, this orientation will be fixed to maximize favorable intermolecular interactions and minimize steric clashes within the crystal lattice. The conformation of the amino acid backbone itself, defined by the phi (φ) and psi (ψ) dihedral angles, will also be influenced by the need to accommodate these bulky side chain substituents in a densely packed crystalline environment.

Solution-State Conformational Dynamics and Spectroscopic Investigations

In solution, this compound exhibits greater conformational freedom compared to its solid state. Spectroscopic techniques are invaluable for probing the dynamic conformational equilibria and characterizing the structural features of the molecule in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound.

¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of each proton. The chemical shifts of the aromatic protons on both the diiodophenyl and benzyl rings would be indicative of their electronic environments. The coupling constants between vicinal protons, particularly those of the amino acid backbone (Hα and Hβ), can be used to estimate the dihedral angles and thus provide insights into the preferred side-chain conformation.

¹³C NMR: The carbon NMR spectrum complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms, especially those bonded to the iodine atoms and the benzylic ether oxygen, would be particularly informative.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to identify through-space proximities between protons, providing crucial distance constraints for determining the three-dimensional structure and conformational preferences of the molecule in solution.

| ¹H NMR Data for 3,5-Diiodo-L-tyrosine | |

| Solvent | 100% DMSO |

| Frequency | 600 MHz |

| pH | 7.00 |

| Shifts [ppm] | 7.61, 3.36-3.38, 2.95-2.98, 2.74-2.77 |

Data sourced from PubChem CID 9305.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is highly sensitive to the chiral environment of a molecule and is an excellent technique for studying the stereochemistry and conformational changes of this compound. The L-configuration of the α-carbon atom makes the molecule optically active.

The CD spectrum would exhibit characteristic Cotton effects in the regions of the electronic transitions of the aromatic chromophores (the diiodophenyl and benzyl groups). The sign and magnitude of these CD bands are directly related to the spatial arrangement of these chromophores relative to the chiral center. Changes in the solvent polarity or temperature can induce conformational changes, which would be reflected in the CD spectrum. This allows for the study of the conformational dynamics and the influence of the environment on the preferred solution-state structure. For instance, studies on the interaction of 3,5-diiodo-L-tyrosine with bovine serum albumin have shown induced Cotton effects, indicating specific binding interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Bonding Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding environments within this compound.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the amine group, the O-H stretch of the carboxylic acid, and the strong C=O stretching of the carbonyl group would be readily identifiable. The aromatic C-H and C=C stretching vibrations from both the diiodophenyl and benzyl rings would also be present. The C-O stretching of the ether linkage and the C-I stretching vibrations would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman active and can provide unique structural insights. The C-I bonds would also give rise to characteristic Raman signals.

By analyzing the positions, shapes, and intensities of the vibrational bands, one can confirm the presence of specific functional groups, probe the strength of hydrogen bonding interactions, and gain insights into the local molecular environment.

| FT-IR Spectral Data for 3,5-Diiodo-L-tyrosine | |

| Technique | KBr Wafer |

| Source | Aldrich Chemical Company, Inc. |

Data sourced from PubChem CID 9305.

Computational Chemistry and Molecular Modeling Studies of Structure and Conformation

Computational approaches provide a powerful lens through which the nuanced structural features and conformational preferences of this compound can be meticulously examined. These in silico methods allow for a detailed exploration of the molecule's electronic properties, vibrational modes, conformational flexibility, and the subtle non-covalent interactions that govern its structure.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating molecular geometries, energies, and vibrational frequencies. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (such as 6-311+G(d,p)), can predict the most stable geometric conformation.

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in predicting the vibrational spectrum (infrared and Raman) of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, and the calculated frequencies can be correlated with experimental spectroscopic data to confirm the structure.

Detailed Research Findings: DFT studies on analogous di-iodinated aromatic compounds and tyrosine derivatives have demonstrated that the presence of heavy iodine atoms significantly influences the electronic distribution and vibrational modes. researchgate.net For this compound, it is anticipated that DFT calculations would reveal a significant polarization of the phenyl ring due to the electron-withdrawing nature of the iodine atoms. The calculated vibrational frequencies would show characteristic C-I stretching and bending modes at low frequencies, typically below 400 cm⁻¹. The benzylic ether linkage and the amino acid backbone would also exhibit characteristic vibrational signatures. For instance, studies on similar molecules have assigned key vibrational modes as shown in the interactive table below. escholarship.orgmdpi.comyoutube.comnih.gov

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3400-3600 | Stretching of the hydroxyl group in the carboxyl moiety. |

| N-H Stretch (Amine) | 3300-3500 | Symmetric and asymmetric stretching of the amine group. |

| C=O Stretch (Carboxylic Acid) | 1700-1780 | Stretching of the carbonyl group. |

| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations within the di-iodinated phenyl ring. |

| C-O-C Stretch (Ether) | 1050-1250 | Asymmetric and symmetric stretching of the benzyl ether linkage. |

| C-I Stretch | 200-400 | Stretching of the carbon-iodine bonds. |

To understand the flexibility and accessible conformations of this compound in a dynamic environment, Molecular Dynamics (MD) simulations are employed. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. This technique allows for the exploration of the potential energy surface of the molecule, revealing its preferred conformations and the energy barriers between them.

Detailed Research Findings: While specific MD simulation data for this compound is not readily available, studies on other tyrosine derivatives highlight the importance of side-chain flexibility and its interplay with the peptide backbone. nih.govresearchgate.netnih.gov For the target molecule, MD simulations would likely reveal that the bulky di-iodobenzyl ether side chain significantly restricts the conformational freedom of the molecule. The simulations would allow for the characterization of stable conformational states and the transitions between them. Key dihedral angles that would be monitored are those around the Cα-Cβ bond and the C-O-C ether linkage. The results could be visualized through Ramachandran plots for the backbone and probability distributions for the side-chain dihedral angles.

| Dihedral Angle | Description | Expected Behavior from MD Simulations |

|---|---|---|

| Φ (Phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond of the amino acid backbone. |

| Ψ (Psi) | N-Cα-C'-N | Defines the rotation around the Cα-C' bond of the amino acid backbone. |

| χ1 (Chi1) | N-Cα-Cβ-Cγ | Rotation around the bond connecting the α-carbon and β-carbon of the side chain. |

| χ2 (Chi2) | Cα-Cβ-Cγ-Cδ | Rotation around the bond connecting the β-carbon and γ-carbon of the side chain. |

To gain a deeper understanding of the bonding and non-covalent interactions within this compound, several quantum chemical topology methods can be utilized.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them. nih.govmdpi.comnih.govfigshare.com By analyzing the topology of the electron density, one can identify bond critical points (BCPs) which are indicative of chemical bonds and other interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of these interactions. For this compound, QTAIM would be particularly useful for characterizing potential intramolecular hydrogen bonds and halogen bonds (C-I···O or C-I···N).

Non-Covalent Interactions (NCI) Index: The NCI index is a visualization tool that helps to identify and characterize non-covalent interactions in real space. wikipedia.orgrsc.orgacs.org It is based on the relationship between the electron density and the reduced density gradient. NCI plots generate surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For the target molecule, NCI analysis would provide a qualitative and intuitive picture of intramolecular interactions, such as those between the bulky side chain and the amino acid backbone.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.demolfunction.comnih.gov It allows for the quantification of charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be estimated using second-order perturbation theory. For this compound, NBO analysis would be valuable in understanding the electronic delocalization and the nature of intramolecular hydrogen and halogen bonds.

Detailed Research Findings: Studies on halogenated molecules have shown that iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen and nitrogen. nih.govbohrium.com In this compound, QTAIM and NCI analyses would likely reveal weak to moderate intramolecular halogen bonds between one of the iodine atoms and the carbonyl oxygen or the amine nitrogen of the amino acid backbone, depending on the conformation. NBO analysis would quantify the charge transfer associated with these interactions.

| Analysis Method | Key Parameters | Anticipated Findings for this compound |

|---|---|---|

| QTAIM | Electron density (ρ) and Laplacian (∇²ρ) at Bond Critical Points (BCPs) | Identification of BCPs corresponding to intramolecular halogen bonds (I···O/N) and hydrogen bonds. |

| NCI | Reduced density gradient (s) vs. electron density (ρ) plots | Visualization of surfaces representing attractive van der Waals and halogen bonding interactions, as well as steric repulsion. |

| NBO | Second-order perturbation energy (E(2)) | Quantification of donor-acceptor interactions, such as charge transfer from an oxygen lone pair to a σ*(C-I) antibonding orbital, confirming a halogen bond. |

Mechanistic Investigations into the Chemical Reactivity and Transformations of O Benzyl 3,5 Diiodo L Tyrosine

Reactions at the Halogenated Aromatic Ring

The di-iodinated benzene (B151609) ring is the most chemically dynamic feature of the molecule. The presence of two iodine atoms, which are effective leaving groups, on the electron-rich phenolic ring dictates a unique set of potential transformations.

Table 1: Examples of Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | O-Benzyl-3-iodo-5-methoxy-L-tyrosine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | O-Benzyl-3-iodo-5-(phenylthio)-L-tyrosine |

| Amine (R₂NH) | Piperidine | O-Benzyl-3-iodo-5-(piperidin-1-yl)-L-tyrosine |

The carbon-iodine bonds in O-Benzyl-3,5-diiodo-L-tyrosine can be cleaved under reductive conditions to remove the halogen atoms. This transformation is a common strategy in organic synthesis to generate de-halogenated analogues or to remove iodine used as a directing group. Catalytic hydrogenation is a prominent method for this purpose. For instance, using hydrogen gas with a palladium catalyst (Pd/C) can effectively remove the iodine atoms. It is important to note that these conditions are often vigorous enough to also cleave the O-benzyl ether protecting group, leading to the formation of L-tyrosine. More selective reducing agents may be employed to achieve partial or complete deiodination while preserving other functional groups.

Table 2: Reagents for Reductive Dehalogenation

| Reagent/System | Primary Product(s) | Notes |

|---|---|---|

| H₂, Pd/C | L-Tyrosine | Both deiodination and debenzylation occur. |

| Zinc Dust, Acetic Acid | O-Benzyl-L-tyrosine | Typically effective for reducing aryl halides. |

| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | O-Benzyl-3-iodo-L-tyrosine or O-Benzyl-L-tyrosine | Selectivity can be controlled by the choice of catalyst and reaction conditions. |

Tyrosine and its derivatives are among the most easily oxidized amino acids mdpi.com. The phenolic ring can undergo one-electron oxidation to form a relatively stable phenoxyl radical. For this compound, this reaction requires prior cleavage of the benzyl (B1604629) ether to unmask the hydroxyl group, yielding 3,5-diiodo-L-tyrosine. Subsequent oxidation, which can be initiated by enzymatic systems (like peroxidases) or chemical oxidants, generates a 3,5-diiodo-L-tyrosyl radical mdpi.comnih.gov. This radical species is a critical intermediate in biological processes, such as the biosynthesis of thyroid hormones, and in various biomimetic chemical reactions researchgate.net. The radical can be delocalized across the aromatic ring and is a precursor to dimerization and coupling reactions. For instance, the coupling of two such radicals is a key step in forming the diphenyl ether linkage of thyroxine researchgate.net.

Table 3: Oxidative Pathways and Intermediates

| Precursor | Oxidizing Agent/System | Key Intermediate | Potential Final Product |

|---|---|---|---|

| 3,5-Diiodo-L-tyrosine | Peroxidase/H₂O₂ | 3,5-Diiodo-L-tyrosyl radical | Dityrosine derivatives, Thyroxine analogues |

| 3,5-Diiodo-L-tyrosine | Tyrosinase | 3,5-Diiodo-L-tyrosyl radical | Dimerized products |

Reactivity of the Amino and Carboxyl Functional Groups

The amino and carboxyl groups of this compound exhibit the characteristic reactivity of an α-amino acid. These groups are often protected during synthetic manipulations of the aromatic ring to prevent unwanted side reactions google.com.

Amino Group: The primary amine is nucleophilic and readily undergoes acylation reactions. It can be protected with common protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protected amine is crucial for peptide synthesis, where it participates in amide bond formation when coupled with the carboxyl group of another amino acid.

Carboxyl Group: The carboxylic acid can be converted into various derivatives, most commonly esters (e.g., methyl or ethyl esters), to enhance solubility in organic solvents or to protect it during subsequent reactions. Esterification is typically achieved by reaction with an alcohol under acidic conditions. The carboxyl group can also be activated for peptide coupling using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HOBt.

Table 4: Reactions of the Amino Acid Backbone

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Amino (-NH₂) | N-Acylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc-O-Benzyl-3,5-diiodo-L-tyrosine |

| Amino (-NH₂) | Peptide Coupling | N-Boc-L-Alanine, DCC | Dipeptide |

| Carboxyl (-COOH) | Esterification | Methanol (B129727), HCl | This compound methyl ester |

Stability and Degradation Kinetics under Physiologically Relevant and Synthetic Conditions

The stability of this compound is dependent on environmental conditions such as pH, temperature, and the presence of light or catalysts.

pH Stability: The compound is most susceptible to degradation under strongly acidic or basic conditions. Strong acids can catalyze the hydrolysis of the benzyl ether linkage. Under strongly basic conditions, hydroxide (B78521) ions can promote hydrolysis, although this is generally slower. Studies on analogous compounds like benzyl nicotinate (B505614) have shown that degradation in aqueous solutions can follow pseudo-first-order kinetics and is catalyzed by hydroxide ions nih.gov.

Thermal Stability: The molecule is reasonably stable at ambient temperatures but may degrade upon excessive heating, potentially through deiodination or decomposition of the amino acid structure.

Photostability: Aryl iodides are known to be sensitive to light. UV radiation can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products. Therefore, the compound should be stored protected from light.

Synthetic Conditions: During chemical reactions, the compound's stability is a key consideration. For instance, conditions for catalytic hydrogenation used for deiodination can also cleave the benzyl ether. Conversely, the benzyl ether is stable to many reagents used for peptide synthesis.

Table 5: Factors Affecting Stability and Potential Degradation Pathways

| Condition | Affected Group(s) | Potential Degradation Pathway | Primary Product(s) |

|---|---|---|---|

| Strong Acid (e.g., HBr) | O-Benzyl ether | Acid-catalyzed hydrolysis | 3,5-Diiodo-L-tyrosine, Benzyl alcohol |

| Strong Base (e.g., NaOH, heat) | O-Benzyl ether, Ester (if present) | Base-catalyzed hydrolysis | 3,5-Diiodo-L-tyrosine, Benzyl alcohol |

| UV Light | Carbon-Iodine bonds | Photolytic C-I bond cleavage | De-iodinated species, radical byproducts |

Role in Biomimetic Reactions and Analogous Chemical Systems

This compound serves as a valuable protected precursor in chemical systems that mimic biological processes, particularly the biosynthesis of thyroid hormones researchgate.net. 3,5-diiodo-L-tyrosine (DIT) is the natural precursor to thyroxine (T4) and triiodothyronine (T3) nih.gov.

In biomimetic syntheses, the key transformation is the oxidative coupling of two DIT molecules researchgate.netnih.gov. This reaction is believed to proceed via a phenoxyl radical intermediate. In a laboratory setting, achieving this coupling selectively can be challenging. This compound can be used as a starting material where the benzyl group protects the phenolic hydroxyl, preventing premature or uncontrolled oxidation and polymerization. The coupling reaction can then be directed to other parts of the molecule, or the benzyl group can be removed at a specific step to initiate the desired oxidative coupling.

These biomimetic models provide insight into the enzymatic mechanisms of thyroid hormone synthesis and offer pathways for creating novel thyroxine analogues for research purposes researchgate.net. The use of protected derivatives like this compound allows for a controlled, stepwise approach to mimicking complex biological transformations nih.gov.

Table 6: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Tyrosine |

| 3,5-diiodo-L-tyrosine |

| O-Benzyl-3-iodo-5-methoxy-L-tyrosine |

| O-Benzyl-3-iodo-5-(phenylthio)-L-tyrosine |

| O-Benzyl-3-iodo-5-(piperidin-1-yl)-L-tyrosine |

| O-Benzyl-3-cyano-5-iodo-L-tyrosine |

| O-Benzyl-L-tyrosine |

| O-Benzyl-3-iodo-L-tyrosine |

| Dityrosine |

| Thyroxine |

| N-Boc-O-Benzyl-3,5-diiodo-L-tyrosine |

| Dipeptide |

| This compound methyl ester |

| Amino alcohol |

| Benzyl alcohol |

| Benzyl nicotinate |

Molecular Level Biochemical and Biological Interactions of O Benzyl 3,5 Diiodo L Tyrosine

Enzyme-Substrate/Inhibitor Recognition and Mechanistic Action

While O-Benzyl-3,5-diiodo-L-tyrosine is primarily studied for its interaction with transporters, the principles of its molecular recognition can be understood by examining its interactions with both enzymes and transporters.

Detailed kinetic data for the direct inhibition of Tyrosine Phenol-Lyase (TPL) by this compound is not extensively documented in the reviewed literature. However, studies on related tyrosine analogs provide context for potential interactions. TPL is a bacterial enzyme that catalyzes the reversible decomposition of L-tyrosine. ebi.ac.uk Various tyrosine homologues have been evaluated as potential TPL inhibitors. For instance, homotyrosine and bishomotyrosine, which have elongated side chains, act as competitive inhibitors of TPL, though they are not particularly potent, with Ki values in the millimolar range (0.8-1.5 mM). nih.gov This suggests that while the active site of TPL can accommodate modifications to the tyrosine structure, significant alterations may not lead to high-affinity binding. nih.gov

In contrast, the inhibitory activity of this compound and its close analogs is more prominently characterized against the amino acid transporter LAT1. The analog O-benzyl-meta-L-tyrosine has been identified as an inhibitor of L-leucine uptake, with an IC50 value of 9.1 μM. nih.gov Another closely related compound, 3,5-diiodo-L-tyrosine (DIT), which lacks the O-benzyl group, is a known potent inhibitor of LAT1. nih.govnih.gov These findings indicate that the di-iodinated tyrosine scaffold is a strong determinant for LAT1 inhibition.

| Compound | Target | Inhibitory Measurement | Value | Reference |

|---|---|---|---|---|

| O-benzyl-meta-L-tyrosine | LAT1 | IC50 | 9.1 µM | nih.gov |

| 3,5-diiodo-L-tyrosine | LAT1 | IC50 | ~61% inhibition at 10 µM | nih.gov |

| 3-iodo-L-tyrosine | LAT1 | IC50 | 7.9 µM | nih.gov |

The structural basis for the inhibitory action of tyrosine derivatives has been elucidated through cryogenic electron microscopy (cryo-EM) studies of the human LAT1-4F2hc complex. rcsb.org Although a structure with this compound is not available, the structure with the closely related inhibitor 3,5-diiodo-L-tyrosine (DIT) provides critical insights. rcsb.orgpdbj.org

When DIT binds to LAT1, it traps the transporter in an outward-facing occluded conformation. rcsb.orgpdbj.org This conformational state is an intermediate that prevents the normal transport cycle of substrate translocation. The DIT molecule settles into the classical substrate-binding pocket, where its core amino acid structure forms key interactions. The α-carboxylate and protonated α-amino groups of the inhibitor establish hydrogen bonds with the main-chain atoms located in the unwound regions of transmembrane helices (TMs) TM1 and TM6 of LAT1. rcsb.org

The specificity and inhibitory mechanism are further defined by the bulky side chain. The phenolic hydroxyl group forms a hydrogen bond with the side chain of residue Tyr259 on TM6. Crucially, the two large iodine atoms at the 3 and 5 positions of the phenyl ring introduce significant steric hindrance. This bulky, di-iodinated ring interacts with Phe252 on TM6 and Phe400 on TM10, effectively locking the transporter and preventing the conformational changes necessary for substrate release into the cell. rcsb.org This steric effect is a key feature of its mechanism of inhibition. Studies on conformationally restricted derivatives of O-benzyl-meta-l-tyrosine also show that these inhibitors bind to LAT1 and trap it in an outward-open conformation, reinforcing the idea that bulky tyrosine derivatives are potent inhibitors that function by preventing the transporter's conformational cycle.

Computational studies, including molecular docking and targeted molecular dynamics (tMD) simulations, have been employed to investigate the transport mechanism of LAT1 and to differentiate between substrates and inhibitors. frontiersin.org These simulations, performed using models of LAT1 in its outward-facing and inward-facing conformations, have provided an atomistic-level view of ligand interactions. frontiersin.org

Simulations comparing the behavior of the substrate L-tyrosine with the inhibitor 3,5-diiodo-L-tyrosine (DIT) reveal clear differences in their dynamics. While substrates like tyrosine can move through the transport channel, interacting with key gatekeeping residues (such as Phe252, Tyr259, and Thr345), DIT behaves as a non-transported inhibitor. frontiersin.org

The simulations show that DIT establishes only transient interactions with residues lining the external part of the transport channel and fails to bypass the outer gate residue Phe252 to move deeper into the transporter. frontiersin.org This computational evidence supports the experimental findings that DIT inhibits LAT1 via a competitive mechanism that involves binding to the external vestibule without being transported. The bulky di-iodo substitution prevents the necessary conformational changes for translocation, effectively blocking the transporter. While specific molecular dynamics simulations for this compound were not found in the reviewed literature, the similar structural scaffold suggests it would likely follow a comparable inhibitory mechanism, with the additional benzyl (B1604629) group potentially forming further hydrophobic interactions within the binding site.

Receptor-Ligand Binding and Signal Transduction Modulation at the Molecular Level

The primary "receptor" for this compound and its analogs is the amino acid transporter LAT1, which functions as a membrane receptor for its ligands.

LAT1 (SLC7A5) is a light chain protein that must form a heterodimeric complex with a heavy chain partner, 4F2hc (SLC3A2), to become functional and localize to the plasma membrane. pdbj.orgnih.gov This complex is responsible for the transport of large neutral amino acids and is a critical target for inhibitors.

Cryo-EM structures of the human LAT1-4F2hc complex bound to 3,5-diiodo-L-tyrosine (DIT) have revealed the precise nature of this interaction at a resolution of 3.4 Å. rcsb.org The transporter adopts an outward-facing occluded conformation upon binding the inhibitor. rcsb.orgpdbj.org The DIT molecule is bound within the substrate pocket of the LAT1 subunit, which is formed by several transmembrane helices. The interaction locks the transporter, preventing the "alternating access" mechanism required for moving substrates across the membrane. This structural data confirms that DIT is a non-transported inhibitor that physically obstructs the transporter's function. The interaction is distinct from that of other potent inhibitors which may wedge their tails between the binding site and TM10, suggesting different inhibitory mechanisms can be achieved with modified tyrosine scaffolds. rcsb.org

The binding affinity and specificity of inhibitors like this compound and its analogs to LAT1 are governed by a combination of specific polar and nonpolar interactions.

Key structural determinants for the binding of 3,5-diiodo-L-tyrosine include:

Amino Acid Backbone: The α-carboxylate and α-amino groups are essential for recognition, forming hydrogen bonds with backbone atoms in the unwound segments of TM1 and TM6. This anchors the ligand in the binding pocket in a manner similar to native substrates. rcsb.org

Phenolic Hydroxyl Group: This group contributes to binding affinity through a hydrogen bond with the side chain of Tyr259 on TM6. rcsb.org

Bulky Halogen Substituents: The iodine atoms at positions 3 and 5 are critical for high-affinity inhibition. They create steric bulk that leads to favorable hydrophobic and van der Waals interactions with hydrophobic residues, including Phe252 (TM6) and Phe400 (TM10). rcsb.org This steric effect is a primary reason the transporter is locked in an inhibited state.

O-Benzyl Group: In the case of this compound, the benzyl group attached to the phenolic oxygen would further increase the lipophilicity and size of the side chain. Research on other meta-substituted tyrosine and phenylalanine analogs has shown that increasing lipophilicity tends to diminish substrate activity while increasing inhibitory potential. nih.govescholarship.org This suggests the O-benzyl group likely occupies a hydrophobic sub-pocket within the LAT1 binding site, contributing to a higher binding affinity and reinforcing the inhibitory mechanism. nih.gov

These determinants are summarized in the table below.

| Structural Feature of Ligand | Interacting LAT1 Residues/Domains | Type of Interaction | Contribution to Binding/Inhibition | Reference |

|---|---|---|---|---|

| α-Carboxylate Group | Main chain atoms in TM1 | Hydrogen Bond | Anchors the ligand in the binding site | rcsb.org |

| α-Amino Group | Main chain atoms in TM6 | Hydrogen Bond | Anchors the ligand in the binding site | rcsb.org |

| Phenolic Hydroxyl Group | Tyr259 (TM6) | Hydrogen Bond | Increases binding affinity | rcsb.org |

| 3,5-Diiodo Phenyl Ring | Phe252 (TM6), Phe400 (TM10) | Steric Hindrance, Hydrophobic Interactions | Locks the transporter in an occluded state, preventing transport | rcsb.org |

| O-Benzyl Group (Inferred) | Hydrophobic sub-pocket | Hydrophobic Interactions | Likely increases affinity and inhibitory potency | nih.govescholarship.org |

Cryo-EM Studies of Transporter-Ligand Complexes for Mechanistic Insights

While direct Cryo-Electron Microscopy (Cryo-EM) studies specifically imaging this compound bound to a transporter are not available, extensive structural research on related molecules provides significant mechanistic insights. Cryo-EM has been pivotal in revealing the atomic structures of key proteins involved in the synthesis and transport of thyroid hormones, which are derivatives of iodinated tyrosines. nih.gov

Recent Cryo-EM structures of human thyroglobulin (TG), the precursor protein for thyroid hormones, have been resolved to approximately 3.5 Å. cam.ac.uked.ac.uk These structures show that the tyrosine residues destined for iodination and coupling to form hormones are located in specific, solvent-exposed, and flexible regions of the protein. cam.ac.uked.ac.uk This environment facilitates the necessary enzymatic modifications and conformational rearrangements. cam.ac.uknih.gov The diiodotyrosine residues within the thyroglobulin structure are positioned in proximity to enable the oxidative coupling reaction that forms the final hormone. cam.ac.uknih.gov

Furthermore, Cryo-EM has elucidated the architecture of transporters responsible for moving thyroid hormones across cell membranes. nih.gov Structures of monocarboxylate transporters like MCT8 and MCT10 show how these proteins undergo conformational changes to bind and release their iodinated ligands. These studies reveal a network of conserved residues that form the binding pocket and act as gates. The transport of large, hydrophobic molecules like thyroxine involves intricate interactions within the transporter's central cavity. Given the structural similarity of this compound—possessing a bulky di-iodinated phenyl ring and a large benzyl group—it is plausible that it would interact with such transporters in a comparable manner, engaging with hydrophobic and specific residue-lined pockets to facilitate its passage across a membrane.

Interactions with Other Biomolecules (e.g., Proteins, Peptides, Nucleic Acids)

The incorporation of non-canonical amino acids into peptides is a well-established strategy to enhance their stability and modulate their biological activity. researchgate.net Introducing this compound into a peptide sequence is expected to confer significant changes to the peptide's conformational properties and resistance to enzymatic degradation.

The large steric bulk of both the diiodo- and O-benzyl- substitutions would physically hinder the approach of proteases, thereby increasing the peptide's half-life. researchgate.net Beyond steric effects, the iodine atoms can participate in halogen bonding, a directional noncovalent interaction that can influence peptide folding and assembly. These interactions can introduce additional stability to the peptide's secondary structure. The benzyl group significantly increases the hydrophobicity of the tyrosine side chain, which can promote aggregation or specific interactions within hydrophobic pockets of target proteins. The combined effect of these modifications—increased bulk, altered electronic properties from iodine, and enhanced lipophilicity from the benzyl group—can fundamentally alter the peptide's structure, stability, and function.

The coordination of metal ions is crucial for the structure and function of many biological molecules. researchgate.netnih.gov Amino acids are primary ligands for metal ions in biological systems. mdpi.com The this compound molecule possesses several potential coordination sites: the α-amino group, the α-carboxyl group, and the phenolic oxygen (though protected by a benzyl group).

Research into the coordination chemistry of the closely related 3,5-diiodo-L-tyrosinate has demonstrated its ability to form stable ternary complexes with metal ions like copper(II). acs.org In these complexes, the amino acid typically coordinates to the metal center through the amino and carboxylate groups, forming a stable five-membered chelate ring. The presence of the bulky iodine atoms on the aromatic ring can influence the stability and structure of these metal complexes through steric and electronic effects.

Bioconjugation and Metabolic Transformation Pathways (Excluding in vivo human/animal metabolism)

In vitro studies have established enzymatic pathways for the metabolism of iodinated tyrosines. A key process is deiodination, catalyzed by enzymes known as deiodinases. The enzyme iodotyrosine deiodinase, for instance, plays a role in recycling iodide by removing it from monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone synthesis. nih.gov

Studies using rat liver microsomal fractions have demonstrated the enzymatic 5'-deiodination of related compounds like 3',5'-diiodothyronine. nih.gov This reaction is dependent on cofactors such as dithiothreitol (B142953) and is linear with respect to incubation time and protein concentration under optimized conditions. nih.gov The presence of the O-benzyl group on this compound would likely inhibit or prevent its interaction with deiodinases that require a free hydroxyl group for substrate recognition. However, if the benzyl group were to be cleaved by other enzymatic or chemical means, the resulting 3,5-diiodo-L-tyrosine core would be susceptible to these deiodination pathways.

Below is a table summarizing key enzymes involved in the in vitro metabolism of related iodinated compounds.

| Enzyme | Substrate Analogue | Cofactor/Condition | Product | Source of Enzyme (in vitro) |

|---|---|---|---|---|

| Iodotyrosine Deiodinase (IYD) | Diiodotyrosine (DIT) | NADPH | Monoiodotyrosine (MIT) + Iodide | Recombinant Human IYD nih.gov |

| Iodothyronine 5'-deiodinase | 3',5'-Diiodothyronine | Dithiothreitol | 3'-Iodothyronine | Rat Liver Microsomes nih.gov |

This compound represents a valuable building block for synthetic biology and the construction of artificial biosynthetic pathways. Its parent compound, O-Benzyl-L-tyrosine, is utilized in the synthesis of peptide-based drugs and other bioactive molecules due to its ability to act as a protected form of tyrosine. chemimpex.com

The unique combination of features in this compound—a protected hydroxyl group, two heavy iodine atoms, and a bulky benzyl moiety—makes it a highly specialized precursor. In engineered biosynthetic systems, it could be incorporated into peptides or other natural product scaffolds using modified enzymes to create novel molecules with tailored properties. For example, the iodine atoms can serve as handles for subsequent chemical modifications or as heavy atoms for crystallographic studies. The lipophilic benzyl group can enhance membrane permeability or specific hydrophobic interactions of the final product. chemimpex.com The use of such non-canonical amino acids in artificial pathways allows researchers to expand beyond the natural chemical diversity and develop new therapeutics and research tools. chemimpex.com

Applications of O Benzyl 3,5 Diiodo L Tyrosine in Chemical Biology and Advanced Research Tool Development

Design and Synthesis of Peptidomimetics and Constrained Peptides for Target Probing

The incorporation of non-canonical amino acids like 3,5-diiodo-L-tyrosine (via its O-benzyl protected precursor) into peptide sequences is a powerful strategy for creating peptidomimetics and conformationally constrained peptides. These modified peptides can overcome the limitations of natural peptides, such as poor stability and low binding affinity, leading to the development of more effective research tools and therapeutic leads.

The introduction of the bulky 3,5-diiodotyrosyl residue into a peptide backbone imposes significant steric constraints on the local structure. This restriction of rotational freedom can stabilize specific secondary structures, such as β-turns or helical conformations, which may be essential for biological activity. By locking a peptide into its bioactive conformation, researchers can enhance its binding affinity and specificity for a target protein. This approach is instrumental in studying protein-protein interactions, where stabilizing a particular peptide conformation can mimic one of the binding partners.

Furthermore, the electronic properties of the diiodinated phenyl ring can influence intramolecular and intermolecular interactions, including halogen bonding and altered pi-stacking, further directing the peptide's conformational landscape.

A key application of O-Benzyl-3,5-diiodo-L-tyrosine is in the synthesis of peptide ligands with environment-sensitive binding properties. The iodine atoms significantly lower the pKa of the phenolic hydroxyl group of the tyrosine side chain (from ~10 for tyrosine to ~6.5 for 3,5-diiodotyrosine). acs.org This shift allows the hydroxyl group to exist in a deprotonated, negatively charged state at physiological pH (7.4) but become protonated and neutral in more acidic environments, such as those found in tumor microenvironments or endosomal compartments. nih.govacs.org

This pH-dependent ionization can be harnessed to create "smart" peptide ligands that selectively bind to their targets under specific pH conditions. nih.gov For instance, a study engineered a macrophage-targeting peptide, M2pep, by substituting native tyrosine residues with 3,5-diiodotyrosine. acs.orgacs.org At a physiological pH of 7.4, the deprotonated and negatively charged diiodotyrosine residue disrupted the peptide's binding to its receptor. nih.gov However, at an acidic pH of 6.0, the residue became protonated and neutral, restoring the native tyrosine-like state and enabling selective binding to target M2 macrophages. acs.orgnih.gov This strategy not only enhances target specificity but also provides a mechanism for reversible binding. nih.gov Additionally, the incorporation of 3,5-diiodotyrosine was found to improve the peptide's stability in serum. acs.org

| Peptide Variant | Modification | Binding at pH 7.4 | Binding at pH 6.0 | Key Finding |

|---|---|---|---|---|

| Native M2pep | Contains standard tyrosine residues | High | High | Binds effectively at both physiological and acidic pH. |

| Engineered M2pep (Ac-Y-Î-Î) | Tyrosine residues replaced with 3,5-diiodotyrosine | Low / Interrupted | High / Selective | Demonstrates switchable, pH-dependent binding, targeting acidic environments. nih.gov |

Development of Molecular Probes and Biosensors

The unique properties of the 3,5-diiodotyrosine residue make its O-benzyl protected form a valuable precursor for the synthesis of sophisticated molecular probes and biosensors designed for specific biological investigations.

While this compound itself is not fluorescent, it serves as a crucial component in the synthesis of targeted fluorescent probes. It can be incorporated into a peptide sequence that also carries a fluorescent reporter molecule (a fluorophore). In such a construct, the peptide component, engineered for specific binding using the principles described above (e.g., pH-dependent targeting), directs the probe to a specific location within a cell or tissue. The heavy iodine atoms can sometimes quench the fluorescence of nearby fluorophores, a property that could potentially be exploited to design "turn-on" sensors where a conformational change upon target binding separates the quencher from the fluorophore, leading to a detectable signal.

The diiodinated phenyl ring of the tyrosine residue can be chemically modified to create affinity labels or photoaffinity labels. These probes are designed to bind to a specific protein target and then, upon activation (e.g., by UV light for photoaffinity labels), form a covalent bond with the target protein. This permanent linkage allows researchers to isolate and identify the binding partner using techniques like mass spectrometry. The heavy iodine atoms also serve as useful mass signatures, simplifying the identification of the labeled peptide fragments during analysis. Furthermore, the use of radioactive iodine isotopes (e.g., ¹²⁵I or ¹³¹I) can transform these peptides into radiolabeled probes for imaging or sensitive detection assays. researchgate.netnih.gov

Utilization in Combinatorial Chemistry and Library Synthesis for High-Throughput Screening

Combinatorial chemistry is a powerful technique for generating large libraries of diverse molecules, which can then be screened to identify compounds with desired biological activities. Protected amino acids like this compound are essential reagents for the synthesis of peptide libraries. chemimpex.com

By including this non-canonical amino acid in a peptide library, chemists can introduce significant structural and chemical diversity. The steric bulk and unique electronic nature of the diiodotyrosyl residue, compared to natural amino acids, allow for the exploration of novel chemical space and interactions with biological targets. These libraries, often synthesized on solid supports (e.g., beads), can contain millions of unique peptide sequences. elifesciences.orgelifesciences.org

Scaffold for Structure-Activity Relationship (SAR) Studies in Ligand Design

In the realm of drug discovery and molecular pharmacology, the systematic investigation of how a molecule's structure relates to its biological activity is paramount. This compound serves as an excellent foundational structure, or scaffold, for such structure-activity relationship (SAR) studies, particularly in the design of ligands for various biological targets.

The core of this utility lies in its adaptable molecular architecture. The 3,5-diiodo-L-tyrosine portion of the molecule provides a rigid and well-defined core that can be systematically modified. The iodine atoms, for instance, are not only significant for potential radiolabeling but also contribute to the molecule's steric and electronic properties, which can influence binding affinity and selectivity for a target protein.

The O-benzyl group, which protects the phenolic hydroxyl group of the tyrosine, introduces another critical point for modification. In SAR studies, a library of analogs can be synthesized by introducing various substituents onto this benzyl (B1604629) ring. These modifications can probe the steric and electronic requirements of a ligand's binding pocket. For example, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring can systematically alter the electronic distribution of the entire molecule, providing insights into the nature of the interactions (e.g., hydrogen bonding, pi-stacking) that govern ligand-receptor binding.

By synthesizing and evaluating a series of these modified compounds, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This knowledge is instrumental in the rational design of more potent and selective ligands. The diiodotyrosine core can be considered the "warhead" that interacts with the primary binding site, while the modified O-benzyl group acts as a "probe" to explore adjacent regions of the binding pocket, leading to optimized ligand-target interactions.

Radiolabeling Strategies for Biochemical Probes and Imaging Research (excluding clinical diagnostics)

The presence of two stable iodine atoms in the structure of this compound makes it an ideal precursor for the development of radiolabeled biochemical probes for non-clinical research. The process of replacing a stable isotope with a radioactive one, known as radiolabeling, can transform the molecule into a tracer that can be detected with high sensitivity in various experimental settings.

The O-benzyl group plays a crucial role in synthetic strategies for radiolabeling. By protecting the hydroxyl group, it prevents unwanted side reactions during the introduction of a radioisotope of iodine. nih.govthieme-connect.de Depending on the desired radiolabeling method, the O-benzyl group can be removed before or after the radioiodination step.

Several radioisotopes of iodine are available for research purposes, each with distinct properties that make them suitable for different applications. The choice of isotope depends on factors such as the desired half-life, the type of radiation emitted, and the detection method to be used. nih.govwikipedia.org

Key Iodine Radioisotopes for Research Applications:

| Radioisotope | Half-life | Principal Emissions | Primary Research Applications (Non-Clinical) |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | In vitro and in vivo SPECT (Single Photon Emission Computed Tomography) imaging studies in animal models to investigate biodistribution and target engagement. mdpi.com |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma | Preclinical PET (Positron Emission Tomography) imaging, allowing for quantitative assessment of biological processes over several days. mdpi.com |

| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35.5 keV), X-rays | Autoradiography of tissues, in vitro binding assays, and metabolic studies due to its longer half-life and low-energy emissions. nih.govmdpi.com |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (364 keV) | Used in preclinical studies to evaluate the potential of targeted radionuclide therapy and for some imaging applications where its higher energy gamma emission is suitable. wikipedia.org |

Common radiolabeling strategies for tyrosine derivatives involve electrophilic iodination, where an oxidized form of radioiodide is reacted with the activated aromatic ring of the tyrosine. The presence of the O-benzyl group can influence the reactivity of the ring and can be strategically used to direct the iodination to the desired positions if not already di-iodinated. For this compound, radioiodination would typically involve an isotope exchange reaction, where one or both of the stable ¹²⁷I atoms are replaced with a radioactive iodine isotope.

Once radiolabeled, these molecules can be used as probes in a multitude of biochemical and molecular biology experiments. For instance, they can be used in competitive binding assays to determine the affinity of other non-labeled ligands for a particular receptor. In cell culture experiments, they can be used to visualize and quantify the uptake of the molecule by specific cell types. In animal models, they enable non-invasive imaging techniques like PET and SPECT to study the distribution and target localization of the probe in a living organism, providing valuable data for the development of new therapeutic agents. mdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of O Benzyl 3,5 Diiodo L Tyrosine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of O-Benzyl-3,5-diiodo-L-tyrosine. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), allowing for the determination of the elemental composition of the molecule.

The theoretical monoisotopic mass of this compound (C₁₆H₁₅I₂NO₃) is calculated to be 522.9192 g/mol . HRMS analysis can confirm this exact mass, providing a high degree of confidence in the compound's identity.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced, which serves as a structural fingerprint. The fragmentation of this compound is expected to involve characteristic losses of its functional groups. Key fragmentation pathways would likely include the cleavage of the benzyl (B1604629) ether bond, resulting in a prominent peak corresponding to the benzyl cation (m/z 91), and the loss of the carboxyl group.

Table 1: Predicted HRMS Data for this compound

| Attribute | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₁₅I₂NO₃ | Defines the elemental composition. |

| Theoretical Monoisotopic Mass | 522.9192 u | Provides a highly accurate mass for identification. |

| Major Fragment Ion (m/z) | ~91.0548 u | Corresponds to the tropylium (B1234903) cation ([C₇H₇]⁺) from the loss of the benzyl group. |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or contaminants.

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis of non-volatile, thermally sensitive compounds like this tyrosine derivative. For related compounds such as 3,5-Diiodo-L-tyrosine, HPLC is routinely used to confirm purity levels of ≥98.0%. sigmaaldrich.com A similar approach, likely employing a reversed-phase C18 column, would be effective for this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb light in the UV spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical derivatization to increase the volatility of the amino acid derivative. nih.gov A common method involves silylation of the amine and carboxylic acid groups. While powerful, the need for derivatization makes GC-MS a more complex, multi-step process compared to HPLC for this specific compound. GC-MS provides both separation and mass analysis, offering high sensitivity and structural information based on electron ionization fragmentation patterns. researchgate.net

Table 2: Typical Chromatographic Methods for Analysis

| Technique | Typical Column | Mobile Phase/Carrier Gas | Derivatization | Common Use |

|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with TFA | Not required | Purity assessment, isolation |

| GC-MS | Capillary (e.g., Rtx-200) | Helium | Required (e.g., silylation) | Quantitative analysis of volatile derivatives |

Hyphenated Techniques for Complex Mixture Analysis

To analyze this compound in complex matrices such as biological fluids or environmental samples, hyphenated techniques are essential. nih.gov These methods combine the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more powerful variant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the premier hyphenated technique for this application. It allows for the separation of the target analyte from a multitude of other components in a sample before it enters the mass spectrometer for detection. This approach minimizes matrix effects and allows for highly sensitive and selective quantification. The combination of retention time from the LC and the specific mass-to-charge ratio (and fragmentation patterns in MS/MS) from the MS provides exceptional confidence in the identification and measurement of the compound, even at very low concentrations.

Development of Specific Assays for Detection in Research Matrices

For routine and high-throughput detection of this compound in research settings, the development of specific assays is a viable strategy. These assays are designed to detect the presence and quantity of a specific analyte within a complex sample.

One potential approach is the development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Lateral Flow Immunoassay (LFIA). mdpi.com This would involve producing antibodies that specifically recognize and bind to this compound. The compound would first be conjugated to a larger carrier protein to make it immunogenic. The resulting antibodies could then be used to create a highly specific and sensitive assay.

Ligand binding assays are another possibility. The related compound, 3,5-Diiodo-L-tyrosine, is noted as being suitable for such assays, suggesting that its derivatives could also be targeted in a similar fashion. sigmaaldrich.com These assays rely on the specific binding of the target molecule to a receptor or other binding partner, with a detectable signal generated upon binding. The development of such assays would enable rapid and specific detection in various research matrices without the need for extensive sample cleanup and complex instrumentation.

Future Directions and Interdisciplinary Research Perspectives Involving O Benzyl 3,5 Diiodo L Tyrosine

Integration with Synthetic Biology for Novel Biocatalytic Pathways

The field of synthetic biology, which focuses on the design and construction of new biological parts, devices, and systems, offers a fertile ground for exploring the potential of O-Benzyl-3,5-diiodo-L-tyrosine. A key area of interest lies in the development of novel biocatalytic pathways for the synthesis of complex molecules. While the biosynthesis of L-tyrosine derivatives through microbial fermentation is an established field, the incorporation of heavily modified precursors like this compound into these pathways remains a forward-looking challenge. nih.gov

Future research could focus on engineering enzymes, such as halogenases or tyrosine phenol-lyases, to recognize and process this unnatural amino acid. google.commdpi.comnih.gov Directed evolution techniques could be employed to create mutant enzymes with altered substrate specificities, capable of incorporating this compound into peptide chains or using it as a starting material for the synthesis of novel halogenated natural products. google.com The successful integration of this compound into microbial systems would not only expand the chemical diversity of biologically produced molecules but also provide more environmentally friendly and sustainable methods for their production compared to traditional chemical synthesis. google.com

Potential Research Directions in Synthetic Biology:

| Research Area | Objective | Potential Impact |

| Enzyme Engineering | To develop novel enzymes that can utilize this compound as a substrate. | Creation of new biosynthetic pathways for novel pharmaceuticals and biomaterials. |

| Metabolic Pathway Construction | To design and implement new metabolic pathways in microorganisms for the production of complex molecules from this compound. | Sustainable and cost-effective production of high-value chemicals. |

| Genetically Encoded Non-canonical Amino Acids | To engineer the translational machinery of cells to incorporate this compound into proteins. | Development of proteins with novel functions and properties for therapeutic and industrial applications. |

Exploration in Materials Science for Bioconjugated Functional Materials

In materials science, the distinctive structure of this compound makes it an attractive building block for the creation of advanced bioconjugated functional materials. Tyrosine-derived polymers are already recognized for their potential as biomaterials due to their biocompatibility and degradability. acs.orgnih.gov The introduction of the diiodo-benzyl moiety could impart new properties to these polymers, such as increased hydrophobicity, altered mechanical strength, and the potential for radio-opacity, which would be beneficial for applications in medical imaging.

Furthermore, the iodine atoms on the phenyl ring can serve as reactive sites for further chemical modification, enabling the development of bioconjugated materials. For instance, recent advancements in tyrosine bioconjugation using hypervalent iodine reagents demonstrate the potential for site-specific modification of tyrosine residues in peptides and proteins. rsc.orgnih.gov This suggests that this compound could be incorporated into biomaterials and subsequently functionalized with therapeutic agents, imaging probes, or other bioactive molecules. This approach could lead to the development of "smart" biomaterials that can deliver drugs to specific targets or provide real-time feedback on biological processes.

Application in Computational Drug Discovery Platforms and AI-Driven Molecular Design

The advent of computational drug discovery and artificial intelligence (AI) has revolutionized the process of identifying and optimizing new therapeutic agents. This compound, with its halogenated structure, is a prime candidate for exploration within these platforms. Halogen bonds are increasingly recognized as important interactions in drug-receptor binding, and the presence of two iodine atoms in this compound offers the potential for strong and specific interactions with biological targets.

| Technique | Application to this compound |

| Molecular Docking | Predicting the binding affinity and orientation of the compound within the active site of a target protein. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound and its interactions with its biological target over time. nih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Developing predictive models for the biological activity of derivatives of this compound based on their physicochemical properties. |

| Machine Learning and Deep Learning | Utilizing advanced algorithms to predict bioactivity, toxicity, and other relevant properties of molecules based on their structure, including the presence of halogen atoms. researchgate.netnih.govnih.gov |

Development of Novel Research Methodologies Exploiting its Unique Structural Features

The unique structural features of this compound can be exploited to develop novel research methodologies in biochemistry and cell biology. The presence of iodine atoms provides a unique spectroscopic signature that can be utilized for developing new analytical techniques. For example, the heavy iodine atoms can be used as anomalous scattering centers in X-ray crystallography to aid in the determination of protein structures.

Furthermore, the reactivity of the carbon-iodine bond can be harnessed for the development of new bioconjugation and labeling strategies. The iodinated phenyl ring could participate in novel bioorthogonal reactions, allowing for the specific labeling of molecules containing this moiety in complex biological systems. frontiersin.org The impact of iodination on the aggregation and cleavage kinetics of peptides has been demonstrated, suggesting that incorporating this compound into peptide-based probes could lead to the development of new assays for detecting enzymatic activity. nih.gov The development of specific antibodies or aptamers that recognize the diiodo-benzyl-tyrosine structure could also pave the way for novel immunoassays and biosensors. mdpi.com

Q & A

Q. What are the primary synthetic pathways for O-Benzyl-3,5-diiodo-L-tyrosine, and how can iodination efficiency be optimized?

this compound is synthesized via sequential iodination of L-tyrosine derivatives. The process involves introducing iodine atoms at the 3 and 5 positions of the aromatic ring. Key steps include:

- Iodination mechanism : Electrophilic substitution using iodine sources (e.g., KI/I₂) under acidic conditions. The reaction is pH-dependent, with optimal yields achieved at pH 5–6 to balance iodine solubility and reactivity .

- Optimization strategies : Use of catalysts (e.g., hydrogen peroxide) to enhance iodine activation, controlled temperature (20–25°C), and stoichiometric excess of iodide (2.2–2.5 equivalents per iodination step) to minimize incomplete substitution .

- Analytical validation : Monitor reaction progress via HPLC or LC-MS, using 3-iodo-L-tyrosine and 3,5-diiodo-L-tyrosine as reference standards .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity and structural confirmation require multi-modal analytical approaches:

- GC-MS : Derivatize the compound with trimethylsilyl (TMS) groups to improve volatility. Peaks at m/z 2515.5 (1TMS) and 2547.0 (2TMS) confirm derivatization efficiency .

- LC-MS/MS : Use positive-ion mode QTOF to detect the molecular ion [M+H]⁺ at m/z 433.8 (dihydrate form) and fragment ions (e.g., m/z 315.2, corresponding to loss of iodine and hydroxyl groups) .

- NMR : Analyze aromatic proton signals (δ 6.8–7.2 ppm for diiodinated benzene) and benzyl ether protons (δ 4.5–5.0 ppm) .

Q. What is the role of this compound in thyroid hormone biosynthesis?

This compound mimics intermediates in thyroxine (T₄) synthesis. Key applications include:

- Iodotyrosine coupling : Acts as a precursor for T₃/T₄ formation via oxidative coupling catalyzed by thyroid peroxidase (TPO). Researchers use radiolabeled versions (¹²⁵I) to trace hormone synthesis kinetics .

- Deiodinase studies : Investigate enzymatic deiodination pathways (e.g., DEHAL1 activity) by measuring iodide release under varying NADPH/NADP+ ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in iodotyrosine stability data during long-term storage?

Stability discrepancies arise from hydration states and storage conditions:

- Hydration effects : Dihydrate forms (e.g., CAS 18835-59-1) are hygroscopic and degrade faster at >60% humidity. Use vacuum desiccation or anhydrous solvents (e.g., DMSO) for long-term storage .

- Temperature control : Store at 2–8°C in amber vials to prevent photodegradation. Monitor via periodic LC-MS to detect deiodination byproducts (e.g., 3-iodo-L-tyrosine) .